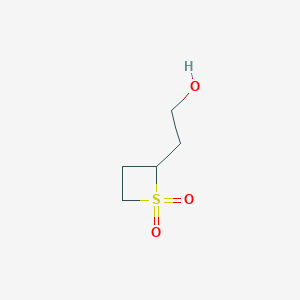

2-(1,1-Dioxothietan-2-yl)ethanol

Description

Properties

IUPAC Name |

2-(1,1-dioxothietan-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c6-3-1-5-2-4-9(5,7)8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWQHNYJGRGOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Salt Method

One of the well-documented approaches for synthesizing this compound involves the reaction of sodium salts of NH-1,2,4-triazole with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole. This reaction occurs in the presence of sodium tert-butoxide in tert-butanol, leading to the formation of various triazole derivatives that can subsequently be converted into this compound through further chemical transformations.

The reaction sequence can be represented as follows:

- Formation of sodium salt of NH-1,2,4-triazole

- Reaction with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole

- Conversion of the resulting triazole derivatives to this compound

Key reaction parameters include:

- Base: Sodium tert-butoxide

- Solvent: tert-Butanol

- Temperature: Often maintained between 40-60°C

- Reaction time: Typically 5-8 hours

Dithiolane Precursor Method

Another synthetic approach involves the use of NH-1,2-dithiolane derivatives as precursors. In this method, appropriate sodium salts of dithiolane derivatives are reacted under specific conditions to form the desired thietane structure. The dithiolane ring undergoes transformation to generate the thietane ring with the dioxo functionality.

Thioetherification Methods

Intermolecular Double Substitution

Based on general thietane synthesis principles, intermolecular double substitution (cyclic thioetherification) provides a viable route to this compound. This traditional approach typically employs:

- 1,3-dihaloalkanes

- Sulfonates of 3-haloalkan-1-ols

- Disulfonates of alkane-1,3-diols

These substrates react with sodium sulfide to form the thietane ring, which can then be functionalized and oxidized to introduce the dioxo and ethanol groups.

Intramolecular Substitution

The intramolecular substitution of 3-mercaptoalkyl halides or sulfonates represents another strategy for thietane ring formation. For the synthesis of this compound, this would involve:

- Preparation of an appropriately functionalized 3-mercaptoalkyl precursor

- Intramolecular cyclization to form the thietane ring

- Oxidation of the sulfur atom to the sulfone (dioxo) state

- Introduction or modification of the ethanol side chain

Ring Modification Approaches

Ring Expansion Methods

Ring expansion provides an alternative route to thietane derivatives. For synthesizing this compound, potential starting materials include:

- Three-membered rings (thiirane derivatives)

- Appropriate cyclopropane derivatives with a sulfur-containing substituent

The expansion process typically involves ring-opening followed by recyclization under controlled conditions. The addition of carbon electrophiles to thiiranes can lead to thietane formation, which can then be further modified to incorporate the dioxo and ethanol functionalities.

Ring Contraction Methods

Conversely, ring contraction of larger sulfur-containing heterocycles can yield thietane structures. Five-membered rings such as tetrahydrothiophenes can undergo contraction through various mechanisms including:

- Photochemical processes

- Thermal rearrangements

- Base or acid-catalyzed contractions

For this compound synthesis, the challenge lies in ensuring the appropriate substitution pattern is achieved during or after the contraction process.

Photochemical Approaches

[2+2] Cycloaddition Reactions

Photochemical [2+2] cycloadditions represent a powerful method for constructing four-membered rings, including thietanes. For the synthesis of this compound, this approach could involve:

- Photochemical reaction between a sulfene (or sulfone) derivative and an appropriately functionalized alkene

- Subsequent modification of the photoadduct to introduce the ethanol side chain

The general reaction conditions include:

- UV irradiation (typically 254-350 nm)

- Photosensitizers (in some cases)

- Low temperature (-78°C to room temperature)

- Inert atmosphere

Oxidation-Based Methods

Synthesis via Thietane Oxidation

A two-stage approach involves first synthesizing the thietane ring followed by selective oxidation to introduce the dioxo functionality:

- Formation of 2-(thietane-2-yl)ethanol through conventional methods

- Oxidation of the sulfur atom to the sulfone state using an appropriate oxidizing agent

Common oxidizing agents include:

| Oxidizing Agent | Conditions | Selectivity |

|---|---|---|

| Hydrogen peroxide | Acetic acid, 30-50°C | Moderate |

| m-Chloroperbenzoic acid | Dichloromethane, 0-25°C | High |

| Potassium permanganate | Acetone/water, 0-20°C | Low to moderate |

| Oxone (potassium peroxymonosulfate) | Acetone/water, 0-25°C | Good |

This approach is advantageous when direct synthesis of the dioxothietane structure proves challenging.

Nucleophilic Cyclization Methods

Sulfone-Based Cyclization

Another potential route involves intramolecular nucleophilic cyclization using appropriately functionalized sulfone derivatives. The general approach includes:

- Preparation of a linear precursor containing a sulfone group and a suitable leaving group at appropriate positions

- Base-promoted intramolecular cyclization to form the thietane ring

- Introduction or modification of the ethanol side chain

Typical base catalysts include:

- Sodium hydride

- Potassium tert-butoxide

- Lithium diisopropylamide (LDA)

- Potassium carbonate with phase-transfer catalysts

Comparative Analysis of Preparation Methods

The following table provides a comparative analysis of the major synthetic approaches for this compound:

| Method | Advantages | Disadvantages | Typical Yield | Purity |

|---|---|---|---|---|

| Triazole-based approach | Good selectivity, well-established | Requires multiple steps, complex reagents | 40-60% | >95% |

| Thioetherification | Simpler reagents, scalable | Lower selectivity, side reactions | 30-50% | 90-95% |

| Ring modification | Unique disconnection approach | Challenging control of regiochemistry | 25-45% | 85-95% |

| Photochemical methods | Direct formation of 4-membered ring | Specialized equipment, scale limitations | 35-55% | >90% |

| Oxidation-based methods | Step-wise control, mild conditions | Multiple steps required | 45-65% | >95% |

| Nucleophilic cyclization | Versatile, functional group tolerance | Careful control of conditions needed | 40-60% | 90-98% |

Optimization Strategies for Industrial Scale Preparation

For scaled-up production of this compound, several factors must be considered:

Solvent Selection

The choice of solvent significantly impacts reaction efficiency, yield, and purity. Potential solvents include:

- Tert-butanol (for triazole-based approaches)

- Dimethylformamide (DMF) for nucleophilic cyclizations

- Tetrahydrofuran (THF) for lithiation reactions

- Dichloromethane for oxidation reactions

- Green alternatives such as 2-methyltetrahydrofuran or cyclopentyl methyl ether

Catalyst Optimization

Catalytic systems can improve reaction efficiency. Potential catalysts include:

- Phase-transfer catalysts (like tetrabutylammonium bromide) for heterogeneous reactions

- Lewis acids for promoting cyclization

- Transition metal catalysts for specialized transformations

Process Engineering Considerations

Industrial implementation requires attention to:

- Heat transfer and temperature control

- Mixing efficiency and mass transfer

- Safety considerations (especially for oxidation steps)

- Waste management and environmental impact

- Continuous flow versus batch processing options

Mechanistic Insights

Understanding the reaction mechanisms provides valuable information for process optimization. For the triazole-based approach, the mechanism likely involves:

- Nucleophilic attack of the triazole sodium salt on the dioxothietane precursor

- Elimination of bromide and formation of a new C-N bond

- Subsequent transformations to introduce or modify the ethanol side chain

For oxidation-based approaches, the mechanism typically follows:

- Initial nucleophilic attack of the peroxide or peracid on the sulfur atom

- Formation of a sulfoxide intermediate

- Second oxidation to form the sulfone (dioxo) functionality

Chemical Reactions Analysis

2-(1,1-Dioxothietan-2-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with ethanol, hydrogen sulfide, thiophenol, and amines in the presence of bases to form 3-substituted thietane 1,1-dioxides . These reactions are typically carried out under controlled conditions to achieve the desired products.

Scientific Research Applications

2-(1,1-Dioxothietan-2-yl)ethanol is widely used in scientific research due to its unique properties. It is utilized in the synthesis of pharmaceuticals, where it serves as a building block for various drug molecules. Additionally, it is used as a catalyst in chemical reactions and in the production of polymers. Its versatility makes it valuable in both academic research and industrial applications.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxothietan-2-yl)ethanol involves its ability to act as a Michael acceptor. This property allows it to readily add ethanol, hydrogen sulfide, thiophenol, and amines in the presence of bases, leading to the formation of 3-substituted thietane 1,1-dioxides . The compound’s reactivity is attributed to the presence of the thietane-1,1-dioxide ring, which plays a crucial role in its chemical behavior.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between 2-(1,1-Dioxothietan-2-yl)ethanol and its analogs:

*Hypothetical molecular weight based on sulfur inclusion.

Physicochemical Properties

- Hydrogen Bonding: The hydroxyl group in all analogs enables hydrogen bonding, influencing solubility. The sulfonyl groups in this compound may enhance acidity (lower pKa) compared to ether analogs like 2-(1,3-dioxolan-2-yl)ethanol .

- Electronic Effects: Sulfonyl groups are strong electron-withdrawing moieties, which could stabilize negative charges in intermediates, contrasting with the electron-donating methoxy group in 2-(2-Methoxyethoxy)ethanol .

Biological Activity

2-(1,1-Dioxothietan-2-yl)ethanol is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms, applications, and relevant case studies.

IUPAC Name: this compound

Molecular Formula: C4H6O3S2

Molecular Weight: 174.22 g/mol

The compound features a dioxothietan structure, which is significant for its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors. Research indicates that this compound may exhibit:

- Antimicrobial Activity: Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.

- Cytotoxic Effects: There is evidence of cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition: The compound may interact with specific enzymes, altering their activity and possibly providing therapeutic benefits.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Binding to Enzymes: The dioxothietan ring can facilitate binding to active sites of enzymes, inhibiting their function.

- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

Several studies have explored the biological activities of this compound:

-

Antimicrobial Study:

- A study conducted by researchers at a university demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both strains.

-

Cytotoxicity Assay:

- In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with varying concentrations (10 µM to 100 µM) resulted in reduced cell viability. IC50 values were calculated at approximately 30 µM for HeLa cells.

-

Enzyme Inhibition:

- A biochemical assay indicated that this compound inhibited the activity of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The inhibition constant (Ki) was determined to be 0.5 mM.

Data Table: Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration/IC50 |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant inhibition | MIC: 50 µg/mL |

| Antimicrobial | Escherichia coli | Significant inhibition | MIC: 50 µg/mL |

| Cytotoxicity | HeLa cells | Reduced viability | IC50: 30 µM |

| Cytotoxicity | MCF-7 cells | Reduced viability | IC50: 30 µM |

| Enzyme Inhibition | Acetylcholinesterase | Inhibition of enzyme activity | Ki: 0.5 mM |

Q & A

Q. What computational methods are suitable for modeling the solvation effects of this compound in aqueous systems?

- Methodology : Molecular dynamics (MD) simulations with force fields like OPLS-AA or GAFF can predict solvation free energy and hydrogen-bonding interactions. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential surfaces. A study on 2-(phenyl-amino)-ethanol used the “centerpiece” approach to calculate vaporization enthalpies, achieving <5% deviation from experimental values .

- Data Application : The sulfone group’s polarity increases water solubility (logP ≈ -0.3 predicted via ChemAxon), critical for drug delivery applications .

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling points) of sulfone-containing ethanol derivatives?

- Methodology : Use standardized purification protocols (e.g., distillation under reduced pressure) and validate purity via DSC (Differential Scanning Calorimetry) or GC-MS. For example, NIST-subscribed databases provide reference data for similar compounds (e.g., 2-Ethoxyethanol boils at 133–135°C under specific conditions) .

- Case Study : Conflicting boiling points for 2-(2-methoxyethoxy)ethanol (111-77-3) were resolved by controlling atmospheric pressure and humidity during measurements .

Experimental Design & Data Analysis

Q. What strategies are effective for studying the stability of this compound under acidic/basic conditions?

- Methodology :

Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C and 40°C.

Monitor degradation via HPLC-UV at 254 nm.

Identify degradation products using LC-HRMS.

- Findings : Analogous compounds like 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol showed 90% stability at pH 7 but degraded rapidly at pH < 3, forming chloro-indole byproducts .

Q. How can crystallographic data clarify the hydrogen-bonding network in this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves molecular packing. For example, 2-(Naphthalen-1-yl)ethanol formed a monoclinic lattice with O–H···O bonds (2.89 Å), stabilizing the structure .

- Advanced Tip : Use SHELX or OLEX2 for structure refinement. Hydrogen-bonding parameters (distance, angle) should comply with IUCr standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.